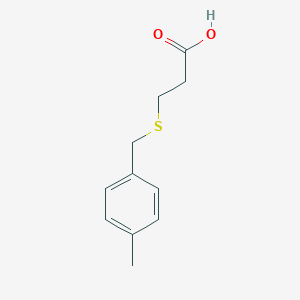

3-(4-Methyl-benzylsulfanyl)-propionic acid

説明

Contextualization of 3-(4-Methyl-benzylsulfanyl)-propionic acid within Organosulfur Chemistry and Propionic Acid Derivatives

This compound is an organic molecule that integrates two key functional groups: a thioether linkage (-S-) and a carboxylic acid (-COOH). This unique combination places it at the intersection of two significant classes of chemical compounds: organosulfur compounds and propionic acid derivatives.

Organosulfur Chemistry: This broad field encompasses the study of compounds containing carbon-sulfur bonds. The thioether group in this compound, also known as a sulfide (B99878), is characterized by a sulfur atom bonded to two alkyl or aryl groups. In this specific molecule, the sulfur is linked to a 4-methylbenzyl group and an ethyl chain which is part of the propionic acid backbone. The presence of the sulfur atom imparts distinct chemical properties, including nucleophilicity, potential for oxidation to sulfoxides and sulfones, and the ability to coordinate with metal ions.

Propionic Acid Derivatives: Propionic acid is a simple three-carbon carboxylic acid. Its derivatives are a cornerstone in medicinal chemistry. A notable subgroup is the arylpropionic acids, which are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net Ibuprofen and naproxen (B1676952) are prominent examples. While this compound is not a direct analogue of these NSAIDs (the aromatic ring is not directly attached to the alpha-carbon of the carboxylic acid), its structural relation to this important class of therapeutic agents suggests potential avenues for biological investigation. orientjchem.org

The chemical identity of this compound is well-defined, though detailed experimental data in the public domain is limited. Below is a table summarizing its key identifiers and predicted properties.

| Property | Value |

| CAS Number | 78981-22-3 |

| Molecular Formula | C11H14O2S |

| Molecular Weight | 210.29 g/mol |

| Synonyms | 3-((p-tolylthio)methyl)propanoic acid, 3-(p-tolylthiomethyl)propanoic acid |

This data is compiled from publicly available chemical databases.

Significance of Sulfur-Containing Organic Scaffolds in Modern Chemical Synthesis and Biological Systems

The incorporation of sulfur into organic molecules is a widely utilized strategy in the development of new materials and pharmaceuticals. Sulfur-containing scaffolds are prevalent in a vast array of biologically active compounds and are integral to numerous synthetic methodologies.

In biological systems , sulfur is a critical element. The amino acids cysteine and methionine, which contain thiol and thioether groups respectively, are fundamental building blocks of proteins and play crucial roles in enzyme catalysis, protein structure, and redox regulation. Thioester linkages, such as that found in acetyl-CoA, are central to metabolism. ontosight.ai The diverse roles of sulfur in nature underscore the potential for synthetic sulfur-containing molecules to interact with biological targets.

In modern chemical synthesis , thioethers are versatile intermediates. Their synthesis is well-established, often involving the reaction of a thiol with an alkyl halide. The thioether linkage itself can be a target for further chemical modification. For instance, oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones, which have distinct electronic and steric properties and are themselves important functional groups in medicinal chemistry.

The value of sulfur-containing scaffolds is evident in the numerous approved drugs that feature these moieties. These compounds span a wide range of therapeutic areas, including antibacterial, antiviral, and anticancer agents, highlighting the privileged role of sulfur in molecular design. ontosight.ai

Overview of Existing Research Gaps and Emerging Opportunities for Investigation of this compound

Despite the well-established importance of its constituent functional groups, a thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. While the compound is commercially available from various suppliers for research purposes, there is a notable absence of published studies detailing its synthesis, characterization, or evaluation for any specific application. biomall.in

This lack of dedicated research presents a clear opportunity for new avenues of scientific inquiry. The following areas represent promising directions for future investigation:

Synthetic Methodology: While general methods for the synthesis of thioethers and carboxylic acids are known, the development and optimization of a specific, high-yielding synthesis for this compound could be a valuable contribution.

Physicochemical Characterization: Detailed experimental characterization of its properties, such as its pKa, solubility, and crystal structure, is currently lacking and would be essential for any further development.

Biological Screening: Given its structural relationship to propionic acid derivatives with known biological activity, screening this compound and its analogues for various biological effects, such as anti-inflammatory, antimicrobial, or anticancer properties, is a logical next step. researchgate.netnih.gov The thioether moiety offers a site for metabolic modification, which could influence the compound's pharmacokinetic and pharmacodynamic profile.

Materials Science Applications: The ability of the thioether and carboxylic acid groups to coordinate with metal ions suggests potential applications in the development of coordination polymers or functional materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGBHTAZBLVTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400759 | |

| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78981-22-3 | |

| Record name | 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 3 4 Methyl Benzylsulfanyl Propionic Acid

Review of Historical and Contemporary Synthetic Strategies for Related Thioether Carboxylic Acids

The synthesis of thioether carboxylic acids, a class to which 3-(4-Methyl-benzylsulfanyl)-propionic acid belongs, has traditionally been dominated by nucleophilic substitution reactions. Historically, the most common approach involves the S-alkylation of a thiol with a halo-carboxylic acid or its ester derivative, a method analogous to the Williamson ether synthesis. masterorganicchemistry.com This reaction typically requires a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then displaces a halide from the alkyl chain. While robust, these methods often necessitate stoichiometric amounts of base and result in the formation of salt byproducts.

Another classical strategy is the Michael addition of thiols to α,β-unsaturated carboxylic acids or esters. This conjugate addition is an efficient way to form the carbon-sulfur bond at the β-position of the carboxylic acid moiety.

Contemporary synthetic chemistry has introduced more sophisticated and efficient strategies. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for C–S bond formation. nih.gov For instance, methods for the decarbonylative thioetherification of carboxylic acids using palladium catalysis have been developed, offering novel pathways that engage carboxylic acids directly. nih.govrsc.org Furthermore, modern approaches focus on C–H functionalization, which avoids the need for pre-functionalized starting materials like alkyl halides, thus shortening synthetic sequences and reducing waste. pku.edu.cn Other innovative techniques include the use of sulfonyl chlorides as thiol surrogates and organophosphorus-catalyzed reactions, which provide milder and more functional-group-tolerant conditions. organic-chemistry.orgresearchgate.net Photocatalytic methods and the use of N-heterocyclic carbene (NHC) organocatalysts also represent the cutting edge of thioether synthesis, offering access to these compounds under mild and often metal-free conditions. researchgate.net

Classical Synthetic Routes Towards this compound and their Limitations

The most direct and classical method for synthesizing this compound involves the reaction between 4-methylbenzyl mercaptan and a 3-carbon acid synthon. Two primary routes exemplify this approach:

Nucleophilic Substitution: This route utilizes the reaction of sodium 4-methylbenzylthiolate (formed by treating 4-methylbenzyl mercaptan with a base like sodium hydroxide (B78521) or sodium ethoxide) with a 3-halopropionic acid, such as 3-chloropropionic acid or 3-bromopropionic acid. The thiolate acts as a nucleophile, displacing the halide to form the desired thioether linkage.

Michael Addition: This pathway involves the base-catalyzed conjugate addition of 4-methylbenzyl mercaptan to acrylic acid or its esters (e.g., methyl acrylate). The reaction proceeds via a 1,4-addition mechanism, with the sulfur atom attacking the β-carbon of the α,β-unsaturated system. If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

Limitations of Classical Routes:

Byproduct Formation: The nucleophilic substitution route generates stoichiometric amounts of salt waste (e.g., sodium chloride), which must be removed during workup.

Harsh Conditions: These reactions can sometimes require elevated temperatures and strong bases, which may not be compatible with sensitive functional groups on more complex substrates.

Atom Economy: The substitution pathway has inherently poor atom economy due to the loss of the halide and the cation from the base as a salt byproduct. ohmbound.com

Purification Challenges: The removal of unreacted starting materials and byproducts can complicate the purification process, potentially requiring chromatography or multiple recrystallizations.

Investigation of Catalyst Systems for the Synthesis of this compound

The formation of the C–S bond in this compound can be facilitated or improved by various catalyst systems. While the uncatalyzed Michael addition is often feasible, catalysts can increase the reaction rate and selectivity.

Base Catalysts: Simple bases like triethylamine, sodium hydroxide, or DBU are commonly used to catalyze the Michael addition of thiols by increasing the concentration of the nucleophilic thiolate species.

Solid Acid Catalysts: For reactions involving alcohols and thiols, amorphous solid acid catalysts such as silica-alumina have been shown to be effective for thioether synthesis, offering advantages in terms of catalyst separation and reusability. nih.gov

Transition-Metal Catalysts: As mentioned, palladium complexes are highly effective for advanced C–S bond formation reactions. nih.govrsc.org Copper catalysts are also widely used, for instance, in the coupling of thiols with aryl halides or in oxidative coupling reactions. organic-chemistry.org Ruthenium pincer complexes have demonstrated high efficiency in related transformations like the hydrogenation of thioesters. acs.org

Organocatalysts: N-Heterocyclic Carbenes (NHCs) have been developed as catalysts for thioesterification reactions. researchgate.net For certain transformations, simple organic molecules can act as effective catalysts. For example, trifluoroacetic acid (TFA) has been used to catalyze the reaction between carboxylic acids and thiols. researchgate.net

Process Intensification and Scale-Up Considerations for the Production of this compound

Translating a laboratory synthesis to an industrial scale requires careful consideration of process intensification and scale-up. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. mdpi.com

For the synthesis of this compound, especially via the atom-economical Michael addition, transitioning from a traditional batch reactor to a continuous-flow system could offer significant advantages. nih.gov Flow reactors provide superior heat and mass transfer, which allows for better control over reaction temperature and mixing, leading to improved consistency and potentially higher yields. This is particularly important for exothermic reactions.

Key Scale-Up Considerations:

Reactor Design: The choice between a batch reactor and a continuous-flow system depends on the reaction kinetics, heat effects, and desired production volume. mdpi.com

Catalyst Selection and Recovery: For catalyzed routes, the cost, stability, and recyclability of the catalyst are critical. Heterogeneous or immobilized catalysts are often preferred for large-scale processes to simplify purification. mdpi.com

Downstream Processing: The purification of the final product is a major cost driver. The chosen synthetic route should ideally minimize the formation of hard-to-separate impurities. Crystallization is often a preferred method for purification on a large scale due to its efficiency and cost-effectiveness.

Safety: The potential hazards of the reagents (e.g., flammable solvents, corrosive acids) and the reaction itself (e.g., exotherms) must be carefully managed in a large-scale setting.

Telescoping Processes: Combining multiple reaction steps into a single "one-pot" or telescoped sequence without isolating intermediates can dramatically improve efficiency by saving time, reducing solvent waste, and minimizing handling losses. rsc.orgnih.govacs.org

A successful scale-up of the synthesis of this compound would likely involve optimizing the Michael addition route in a continuous-flow reactor, potentially with an immobilized base catalyst, to maximize throughput, safety, and product quality while minimizing environmental impact. researchgate.net

Chemical Reactivity and Mechanistic Studies of 3 4 Methyl Benzylsulfanyl Propionic Acid

Reactivity Profile of the Carboxylic Acid Moiety in 3-(4-Methyl-benzylsulfanyl)-propionic acid

The terminal carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as reduction and decarboxylation reactions.

The carboxylic acid can be readily converted into its corresponding ester and amide derivatives, which are fundamental transformations in organic synthesis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. athabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. athabascau.ca

Table 1: Fischer Esterification of this compound

| Reactant | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 3-(4-Methyl-benzylsulfanyl)-propionate |

Amide Bond Formation: The direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction forming a stable salt. masterorganicchemistry.com To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is commonly achieved using coupling reagents. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent that activates the carboxylate, allowing it to be attacked by an amine to form the amide bond. masterorganicchemistry.comumich.edu An alternative, more reactive pathway involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine.

Table 2: Amide Bond Formation from this compound

| Amine | Reagent(s) | Product |

|---|---|---|

| Ammonia (NH₃) | 1. SOCl₂ 2. NH₃ | 3-(4-Methyl-benzylsulfanyl)-propionamide |

| Methylamine (CH₃NH₂) | DCC | N-Methyl-3-(4-Methyl-benzylsulfanyl)-propionamide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose, effectively converting this compound into 3-(4-Methyl-benzylsulfanyl)-propan-1-ol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids.

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from simple alkanoic acids is known as decarboxylation. This reaction is generally not facile and often requires high temperatures or specialized reagents. The mechanism of propionic acid formation through the decarboxylation of succinyl-CoA is a known biochemical pathway. nih.gov For non-enzymatic pathways, thermal decarboxylation can be attempted, though it often requires harsh conditions. More sophisticated methods, such as Barton decarboxylation or the Hunsdiecker reaction, proceed via radical intermediates but involve the conversion of the carboxylic acid to a different derivative first.

Transformations Involving the Thioether Linkage of this compound

The sulfur atom in the thioether bridge is a key reactive center, susceptible to oxidation and acting as a nucleophile.

The thioether linkage can be selectively oxidized in a stepwise manner to form the corresponding sulfoxide (B87167) and subsequently the sulfone. The degree of oxidation is controlled by the choice and stoichiometry of the oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net A process using aqueous sodium percarbonate in the presence of a molybdenum salt catalyst is also effective for oxidizing thioethers to sulfoxides. google.com

Oxidation to Sulfoxide: Using one equivalent of the oxidizing agent (e.g., m-CPBA) at controlled temperatures typically yields the sulfoxide, 3-(4-Methyl-benzylsulfinyl)-propionic acid.

Oxidation to Sulfone: The use of excess oxidizing agent (two or more equivalents) or stronger oxidizing conditions leads to the formation of the sulfone, 3-(4-Methyl-benzylsulfonyl)-propionic acid. Heteroaromatic sulfones have been identified as a class of biologically compatible thiol-selective reagents. nih.gov

Table 3: Oxidation of the Thioether Linkage

| Reactant | Reagent (Equivalents) | Product |

|---|---|---|

| This compound | m-CPBA (1 eq.) | 3-(4-Methyl-benzylsulfinyl)-propionic acid |

| This compound | m-CPBA (>2 eq.) | 3-(4-Methyl-benzylsulfonyl)-propionic acid |

The sulfur atom of the thioether possesses lone pairs of electrons, rendering it nucleophilic. mdpi.com It can attack various electrophiles. For instance, reaction with alkyl halides (e.g., methyl iodide) results in the formation of a tertiary sulfonium (B1226848) salt. This S-alkylation is a classic example of the nucleophilic character of thioethers. nih.gov

For the sulfur to act as an electrophile, it typically needs to be bonded to a good leaving group, as is the case in sulfonyl chlorides. mdpi.com The thioether in this compound itself is not a strong electrophile. However, its derivatives, such as the corresponding sulfoxide, can undergo reactions like the Pummerer rearrangement under specific conditions (e.g., in the presence of acetic anhydride), where the sulfur atom is involved in an electrophilic-type rearrangement.

Reactivity of the Benzyl (B1604629) Moiety within the this compound Framework

The 4-methylbenzyl group contains two primary sites of reactivity: the aromatic ring and the benzylic carbon atoms.

Aromatic Ring Reactivity: The benzene (B151609) ring is substituted with two electron-donating alkyl groups (the methyl group and the S-CH₂- group). These groups activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles primarily to the ortho positions relative to the existing substituents (positions 2 and 3). Potential reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group onto the ring.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would result in the addition of a halogen atom to the ring.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid would add a new carbon substituent to the ring.

Benzylic Position Reactivity: The molecule has two types of benzylic protons: those on the methylene (B1212753) group adjacent to the sulfur (-S-CH₂-Ar) and those on the methyl group attached to the ring (Ar-CH₃). These protons are susceptible to free-radical reactions due to the stability of the resulting benzylic radical. A common reaction is free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator or UV light. This would selectively replace a benzylic hydrogen with a bromine atom, potentially occurring at either the methylene or the methyl group.

Aromatic Substitution Reactions

The aromatic ring of this compound is a 1,4-disubstituted benzene, bearing a methyl group and a benzylsulfanyl-propionic acid group. The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS), while the sulfur of the thioether is also generally considered to be ortho-, para-directing. chemguide.co.uklibretexts.org Given that the para position is already substituted, any electrophilic attack will be directed to the positions ortho to the existing substituents.

Nitration: Nitration of p-xylene (B151628) derivatives typically occurs at the positions ortho to the methyl groups. nih.govsciencemadness.org For this compound, the two available positions on the aromatic ring are equivalent. Therefore, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a single mononitrated product, 3-((4-Methyl-2-nitro-benzyl)sulfanyl)-propionic acid. nih.gov The reaction conditions, such as temperature, can be controlled to favor mononitration. For instance, the mononitration of p-xylene can be readily achieved at around 30°C. nih.gov

Halogenation: Halogenation of the aromatic ring, such as with chlorine or bromine, in the presence of a Lewis acid catalyst like iron or aluminum chloride, would also occur at the positions ortho to the activating methyl group. chemguide.co.uk This would lead to the formation of 3-((2-Halo-4-methyl-benzyl)sulfanyl)-propionic acid. It is important to conduct these reactions in the absence of UV light to prevent radical substitution on the methyl group. chemguide.co.uk

Table 1: Predicted Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-((4-Methyl-2-nitro-benzyl)sulfanyl)-propionic acid | nih.govsciencemadness.org |

| Bromination | Br₂, FeBr₃ | 3-((2-Bromo-4-methyl-benzyl)sulfanyl)-propionic acid | chemguide.co.uk |

| Chlorination | Cl₂, AlCl₃ | 3-((2-Chloro-4-methyl-benzyl)sulfanyl)-propionic acid | chemguide.co.uk |

Functionalization of the Methyl Group and Benzyl Position

The two benzylic positions in this compound—the methyl group and the methylene group adjacent to the sulfur—are both susceptible to functionalization, particularly oxidation.

Functionalization of the Methyl Group: The benzylic hydrogens of the methyl group are activated towards oxidation. libretexts.org Strong oxidizing agents like hot acidic potassium permanganate (B83412) can oxidize the methyl group all the way to a carboxylic acid. libretexts.org This would result in the formation of 4-((2-carboxyethyl)sulfanylmethyl)benzoic acid. Milder oxidation conditions can be employed to achieve partial oxidation to the aldehyde. For example, using chromyl chloride (Etard reaction) or chromic oxide in acetic anhydride (B1165640) can convert a methyl group on a benzene ring to an aldehyde. ncert.nic.in

Functionalization of the Benzyl Position: The benzylic C-H bond adjacent to the sulfur atom is also highly reactive. semanticscholar.org Oxidation of this position can be achieved with various reagents. For instance, N-hydroxyimides in the presence of a metal catalyst and oxygen can oxidize benzylic methylenes to ketones. rsc.org In the case of this compound, this would lead to the formation of a thioester.

A key reaction for benzyl thioethers is the Pummerer rearrangement . wikipedia.orgchemeurope.com This reaction occurs when the thioether is first oxidized to a sulfoxide. In the presence of an activating agent like acetic anhydride, the sulfoxide rearranges to form an α-acyloxy-thioether. wikipedia.org For the target molecule, this would involve oxidation of the sulfur to a sulfoxide, followed by treatment with acetic anhydride to yield an α-acetoxy thioether.

Table 2: Predicted Functionalization Reactions

| Position | Reaction | Reagents | Predicted Major Product | Reference |

|---|---|---|---|---|

| Methyl Group | Oxidation to Carboxylic Acid | KMnO₄, H₃O⁺, heat | 4-((2-carboxyethyl)sulfanylmethyl)benzoic acid | libretexts.org |

| Methyl Group | Oxidation to Aldehyde | CrO₂Cl₂ then H₂O | 3-((4-Formyl-benzyl)sulfanyl)-propionic acid | ncert.nic.in |

| Benzyl Position | Pummerer Rearrangement | 1. m-CPBA 2. Ac₂O | 3-(Acetoxy(4-methylphenyl)methyl)sulfanyl)propionic acid | wikipedia.orgchemeurope.com |

Detailed Mechanistic Investigations of Key Chemical Transformations of this compound

The predicted chemical transformations of this compound are underpinned by well-established reaction mechanisms.

Mechanism of Aromatic Substitution: Electrophilic aromatic substitution on the 4-methylbenzyl moiety proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org In the case of nitration, the nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, acts as the electrophile. The methyl and benzylsulfanyl groups direct the attack to the ortho positions. The stability of the resulting arenium ion is enhanced by the electron-donating nature of these groups, which delocalize the positive charge. The final step involves the loss of a proton from the site of attack, restoring the aromaticity of the ring. libretexts.org

Mechanism of Benzylic Oxidation of the Methyl Group: The oxidation of the benzylic methyl group often proceeds through a radical mechanism. libretexts.orgorganic-chemistry.org For instance, with strong oxidizing agents like KMnO₄, a hydrogen atom is abstracted from the methyl group to form a resonance-stabilized benzyl radical. This radical is then further oxidized. The reaction continues until the methyl group is fully oxidized to a carboxylic acid. libretexts.org

Mechanism of the Pummerer Rearrangement: The Pummerer rearrangement of the corresponding sulfoxide provides a pathway to functionalize the benzylic carbon adjacent to the sulfur. wikipedia.orgchemeurope.com The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. An acetate (B1210297) ion then acts as a base to remove a proton from the α-carbon, leading to the formation of a thionium (B1214772) ion via an elimination reaction. Finally, the acetate ion acts as a nucleophile, attacking the electrophilic thionium ion to yield the α-acyloxy thioether product. wikipedia.orgchemeurope.com This sequence allows for the formal oxidation of the carbon adjacent to the sulfur.

Strategic Derivatization and Analog Synthesis from the 3 4 Methyl Benzylsulfanyl Propionic Acid Scaffold

Design and Synthesis of Ester Derivatives of 3-(4-Methyl-benzylsulfanyl)-propionic acid

The synthesis of ester derivatives from this compound is a fundamental strategy to modify its properties. Esterification of the carboxylic acid moiety can enhance membrane permeability and alter the pharmacokinetic profile of the parent compound.

Synthesis: A common and straightforward method for the synthesis of these esters is the Fischer esterification. This involves reacting this compound with an appropriate alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to drive the equilibrium towards the ester product. For more sensitive substrates, milder conditions involving coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed.

A general synthetic scheme is as follows: this compound + R-OH --(Acid Catalyst)--> this compound ester

This approach allows for the introduction of a wide variety of alkyl and aryl groups at the ester position, enabling a systematic exploration of the impact of this part of the molecule on its activity.

Table 1: Examples of Ester Derivatives of this compound

| Derivative Name | R Group |

|---|---|

| Methyl 3-(4-methyl-benzylsulfanyl)-propionate | -CH₃ |

| Ethyl 3-(4-methyl-benzylsulfanyl)-propionate | -CH₂CH₃ |

| Isopropyl 3-(4-methyl-benzylsulfanyl)-propionate | -CH(CH₃)₂ |

Preparation of Amide and Peptide Conjugates Derived from this compound

The conversion of the carboxylic acid to an amide is another key derivatization strategy. Amides are generally more stable to hydrolysis than esters and can participate in different hydrogen bonding interactions. Furthermore, coupling the acid with amino acids or peptides can create conjugates that may target specific biological pathways or exhibit enhanced cellular uptake. nih.gov

Synthesis: The synthesis of amides from this compound typically involves a two-step process. First, the carboxylic acid is activated, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org

The general reaction is: this compound + R₁R₂NH --(Coupling Agent)--> N-substituted 3-(4-methyl-benzylsulfanyl)-propionamide

This methodology can be extended to the synthesis of peptide conjugates by using an amino acid ester as the amine component, followed by deprotection of the ester.

Table 2: Examples of Amide Derivatives of this compound

| Derivative Name | Amine Component |

|---|---|

| N-Methyl-3-(4-methyl-benzylsulfanyl)-propionamide | Methylamine |

| N-Phenyl-3-(4-methyl-benzylsulfanyl)-propionamide | Aniline |

| This compound (glycine methyl ester) amide | Glycine methyl ester |

Synthesis of Sulfoxide (B87167) and Sulfone Analogs of this compound

Oxidation of the sulfide (B99878) bridge in this compound to the corresponding sulfoxide and sulfone analogs introduces polar functional groups that can significantly alter the molecule's electronic and steric properties, as well as its potential for hydrogen bonding. nih.gov This is a well-established transformation in medicinal chemistry to modulate biological activity. nih.gov

Synthesis: The selective oxidation of the sulfide can be achieved by careful choice of the oxidizing agent and reaction conditions.

Sulfoxide Synthesis: To obtain the sulfoxide, this compound can be treated with one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent such as acetone (B3395972) or acetic acid at room temperature. nih.govgoogle.com Another common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.gov

Sulfone Synthesis: For the synthesis of the sulfone, more forcing conditions are required. This typically involves using an excess of the oxidizing agent (e.g., more than two equivalents of H₂O₂) and often higher temperatures. google.com

The oxidation process is sequential, with the sulfide being oxidized first to the sulfoxide and then to the sulfone. nih.gov

Table 3: Sulfoxide and Sulfone Analogs

| Compound Name | Oxidation State |

|---|---|

| This compound | Sulfide |

| 3-(4-Methyl-phenylsulfinyl)-propionic acid | Sulfoxide |

Incorporation of this compound into Hybrid Molecular Architectures

The structural features of this compound make it an attractive building block for the construction of more complex, hybrid molecules. The carboxylic acid provides a convenient point of attachment for conjugation to other pharmacophores, polymers, or biomolecules.

Strategies for Incorporation:

Linker/Spacer: The propionic acid chain can act as a flexible linker to connect a pharmacologically active moiety to another functional group, such as a targeting ligand or a solubilizing group.

Peptidomimetics: As discussed, the molecule can be incorporated into peptide sequences to create peptidomimetics with potentially improved stability and activity. The substitution of a natural amino acid with this scaffold can lead to novel conformations and biological properties. nih.gov

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold would enable its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This powerful and efficient ligation chemistry allows for the facile construction of complex molecular architectures, including triazole-containing hybrids. nih.gov

The design of such hybrid molecules is a rational approach to developing compounds with multifunctional properties or improved drug-like characteristics.

Rational Design and Synthesis of Libraries of this compound Derivatives for Structure-Activity Relationship Studies

A systematic investigation of the structure-activity relationships (SAR) is crucial for optimizing the biological profile of a lead compound. The derivatization strategies outlined in the preceding sections provide a toolbox for the creation of a focused library of this compound analogs.

Library Design: A combinatorial approach can be employed where different functional groups are systematically introduced at the key modification sites:

Ester Library: A series of esters with varying alkyl and aryl groups can be synthesized to probe the influence of steric bulk and lipophilicity at this position.

Amide Library: A diverse set of amides can be prepared using a range of primary and secondary amines to explore the impact of different substituents and hydrogen bonding patterns.

Sulfur Oxidation State Library: The synthesis of the sulfide, sulfoxide, and sulfone allows for the evaluation of the effect of the oxidation state of the sulfur atom on activity.

By synthesizing and evaluating these libraries, researchers can gain valuable insights into the key structural features required for a desired biological effect. This information guides the rational design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. The quantitative analysis of these relationships, sometimes aided by computational modeling, is a cornerstone of modern drug discovery. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 3 4 Methyl Benzylsulfanyl Propionic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 3-(4-Methyl-benzylsulfanyl)-propionic acid are predicted to exhibit characteristic signals corresponding to its distinct chemical moieties: the p-substituted aromatic ring, the benzyl (B1604629) group, and the propionic acid chain.

The ¹H NMR spectrum is expected to show a singlet for the methyl protons on the aromatic ring around 2.3 ppm. The aromatic protons should appear as two doublets in the region of 7.1-7.3 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the benzyl group (Ar-CH₂-S) would likely resonate as a singlet around 3.7 ppm. The two methylene groups of the propionic acid chain will appear as triplets, with the one adjacent to the sulfur atom (S-CH₂) resonating around 2.8 ppm and the one adjacent to the carbonyl group (CH₂-COOH) further downfield at approximately 2.6 ppm. The acidic proton of the carboxylic acid will present as a broad singlet at a chemical shift greater than 10 ppm, which is often exchangeable with deuterium.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is anticipated to be the most downfield signal, typically above 175 ppm. The aromatic carbons will show four distinct signals, with the quaternary carbons appearing between 125-140 ppm and the protonated carbons resonating between 128-130 ppm. The benzylic methylene carbon (Ar-CH₂) is expected around 36 ppm, while the methyl carbon on the ring will be near 21 ppm. The two methylene carbons of the propionic acid chain are predicted to have chemical shifts of approximately 34 ppm (adjacent to the carbonyl) and 30 ppm (adjacent to the sulfur).

Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | >10 | broad s | 1H |

| Ar-H | 7.1-7.3 | d | 4H |

| Ar-CH₂-S | ~3.7 | s | 2H |

| -S-CH₂- | ~2.8 | t | 2H |

| -CH₂-COOH | ~2.6 | t | 2H |

| Ar-CH₃ | ~2.3 | s | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | >175 |

| Ar-C (quaternary) | 125-140 |

| Ar-C (protonated) | 128-130 |

| Ar-CH₂-S | ~36 |

| -CH₂-COOH | ~34 |

| -S-CH₂- | ~30 |

| Ar-CH₃ | ~21 |

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the two methylene triplets of the propionic acid chain would be expected, confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. sdsu.edu This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~21 ppm, confirming the assignment of the aromatic methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include the benzylic protons (Ar-CH₂) showing cross-peaks to the aromatic quaternary carbon and the carbons of the aromatic ring, as well as to the methylene carbon of the propionic acid chain. The protons of the propionic acid chain would also show correlations to the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₄O₂S), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value, typically with a mass accuracy of less than 5 ppm, to confirm the molecular formula. nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) or CO₂ (44 Da) is expected.

Cleavage of the benzyl-sulfur bond: This would lead to the formation of a stable benzyl cation or a tropylium (B1234903) ion at m/z 91, a characteristic peak for benzyl-containing compounds.

McLafferty rearrangement: If applicable, this could lead to the loss of a neutral molecule from the propionic acid chain.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 210 | [M]⁺ |

| 165 | [M - COOH]⁺ |

| 119 | [M - CH₂CH₂COOH]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. docbrown.info A sharp and intense absorption for the C=O stretch of the carbonyl group would be observed around 1710 cm⁻¹. docbrown.info Other expected bands include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (3100-2850 cm⁻¹), C=C stretching for the aromatic ring (around 1600 and 1450 cm⁻¹), and C-O stretching (around 1300-1200 cm⁻¹). The C-S stretching vibration is typically weak and appears in the fingerprint region (800-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-S bond, which gives a weak signal in the IR spectrum, often produces a more intense signal in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra. The C=O stretch would also be visible, though generally weaker than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch (acid) | 3300-2500 (broad) | Weak |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| C=O stretch | ~1710 (strong) | Moderate |

| C=C stretch (aromatic) | ~1600, ~1450 | Strong |

| C-S stretch | 800-600 (weak) | Moderate-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (where applicable).

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the p-substituted benzene ring and the sulfur atom with its non-bonding electrons.

The benzene ring will exhibit π → π* transitions. For a simple substituted benzene, these typically appear as a strong absorption band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm. The sulfur atom possesses non-bonding electrons that can undergo n → σ* transitions, which typically occur at lower energies (longer wavelengths) but are often weak and can be masked by stronger absorptions. The carboxylic acid group itself is a weak chromophore.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral analogs are synthesized).

The parent molecule, this compound, is not chiral. However, if a chiral center were introduced, for instance, by substitution at the α- or β-position of the propionic acid chain, a pair of enantiomers would be formed.

Circular Dichroism (CD) spectroscopy would be an invaluable tool for characterizing these enantiomers. nih.gov Enantiomers interact differently with circularly polarized light, resulting in mirror-image CD spectra. A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other. This technique would not only confirm the presence of enantiomers but could also be used to determine the enantiomeric excess (ee) and, in some cases, assign the absolute configuration by comparison with known compounds or theoretical calculations.

Computational Chemistry and Theoretical Investigations of 3 4 Methyl Benzylsulfanyl Propionic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. For 3-(4-Methyl-benzylsulfanyl)-propionic acid, DFT calculations would be performed by selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. rsc.orgrsc.orgnih.gov This process begins with geometry optimization to find the lowest energy conformation of the molecule.

From the optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically around the carboxylic acid oxygens and the sulfur atom) and electron-poor (positive potential, often near the acidic proton) regions. rsc.orgnih.gov These sites indicate likely points for electrophilic and nucleophilic attack, respectively, offering insights into intermolecular interactions. rsc.orgnih.govnih.gov

| Calculated Property | Theoretical Significance | Predicted Location/Region of Interest |

|---|---|---|

| HOMO Energy | Energy of the outermost electron orbital; relates to the ability to donate electrons. | Likely localized on the sulfur atom and the phenyl ring due to lone pairs and π-electrons. |

| LUMO Energy | Energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. | Potentially centered on the carbonyl carbon and the C-O-H group of the carboxylic acid. |

| HOMO-LUMO Gap | Indicator of chemical reactivity, stability, and electronic excitation energy. | A single value for the entire molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for non-covalent interactions. | Negative potential (red/yellow) on oxygen and sulfur atoms; Positive potential (blue) on the carboxylic proton. |

| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom. | Specific numerical values assigned to each atom in the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would provide crucial insights into its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor.

An MD simulation would begin by placing the molecule within a simulated box, often filled with solvent molecules (e.g., water). The forces on each atom are calculated using a force field (a set of parameters describing the potential energy of the system), and Newton's equations of motion are solved iteratively to trace the trajectory of the atoms.

The primary outputs of an MD simulation are the positions and velocities of all atoms over time. Analysis of this trajectory allows for:

Conformational Analysis: By monitoring bond rotations, particularly around the C-S and C-C single bonds of the propionic acid chain, researchers can identify the most stable and frequently occurring conformations (rotamers) of the molecule in a given environment.

Intermolecular Interactions: If simulated in a solvent like water, the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules can be quantified. Radial distribution functions can be calculated to understand the structuring of solvent molecules around specific parts of the solute.

Such simulations are vital for understanding how the molecule behaves in a dynamic, solvated state, which is often more representative of its real-world condition than a static, in-vacuo quantum calculation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful methods for predicting spectroscopic data, which can be used to validate theoretical models against experimental measurements. For this compound, DFT calculations can be employed to simulate its key spectra.

¹H and ¹³C NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within a DFT framework to calculate nuclear magnetic shielding tensors. epstem.net These can be converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. Comparing the predicted chemical shifts for the aromatic protons, the methyl group, the methylene (B1212753) groups, and the carboxylic acid proton with experimentally obtained spectra serves as a stringent test of the accuracy of the computed molecular structure. nih.govnih.gov

Infrared (IR) Spectroscopy: Following a geometry optimization, a frequency calculation can be performed. This calculation yields the vibrational modes of the molecule. The frequencies and intensities of these modes correspond to peaks in the IR spectrum. Key predicted vibrations for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-S stretching, and various C-H and aromatic C-C stretching and bending modes. epstem.net

Discrepancies between calculated and experimental spectra can often be resolved by applying a scaling factor to the computed frequencies or by considering environmental effects (e.g., solvent, solid-state) in the computational model. epstem.netnih.gov

| Spectroscopic Technique | Key Functional Group | Typical Predicted Shift/Frequency Range (Illustrative) | Typical Experimental Shift/Frequency Range |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 13.0 ppm | 10.0 - 13.0 ppm |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 7.5 ppm | 7.0 - 7.5 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | 175 - 185 ppm | 170 - 180 ppm |

| IR Spectroscopy | Carbonyl Stretch (ν C=O) | ~1700-1750 cm⁻¹ | ~1700-1725 cm⁻¹ |

| IR Spectroscopy | Hydroxyl Stretch (ν O-H) | ~3000-3500 cm⁻¹ (broad) | ~2500-3300 cm⁻¹ (broad) |

Reaction Pathway Modeling, Transition State Characterization, and Energetic Profiles

Theoretical chemistry can model entire chemical reactions, providing insights into mechanisms that are difficult to observe experimentally. For this compound, one could model reactions such as its esterification, amide formation, or oxidation at the sulfur atom.

The process involves:

Identifying Reactants and Products: The starting materials and final products of the proposed reaction are defined.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome. Computational algorithms are used to find this saddle point on the potential energy surface. A key feature of a true TS is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.orgacs.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it correctly connects the desired reactants and products on the potential energy surface. rsc.org

While no specific reaction modeling for this compound is published, studies on related thioesters and carboxylic acids show that such calculations can elucidate reaction feasibility and selectivity. mdpi.comacs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com

To build a QSAR/QSPR model for derivatives of this compound, a multi-step process would be required:

Data Set Assembly: A series of derivatives would need to be synthesized and tested for a specific biological activity (for QSAR) or a physical property (for QSPR). For example, their inhibitory activity against a particular enzyme could be measured. nih.govedgccjournal.org

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy, dipole moment). nih.govresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that relates a subset of the calculated descriptors to the observed activity/property. nih.govedgccjournal.org

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). nih.govresearchgate.net

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding future synthetic efforts toward more potent or effective compounds. nih.gov

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Information about molecular branching. |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability. |

| Geometric | Molecular Surface Area | 3D size and shape of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophilicity. |

Biological and Biomedical Research Investigations of 3 4 Methyl Benzylsulfanyl Propionic Acid and Its Analogs

Investigation of Enzyme Modulatory Effects by 3-(4-Methyl-benzylsulfanyl)-propionic acid and its Derivatives

Currently, there is a lack of specific research detailing the enzyme modulatory effects of this compound.

Inhibition and Activation Kinetics

No specific data on the inhibition or activation kinetics of enzymes by this compound or its direct derivatives is available in the reviewed literature.

Mechanistic Studies of Enzyme Interaction

Mechanistic studies elucidating the direct interaction of this compound with specific enzymes have not been reported.

Receptor Binding Studies and Ligand-Target Interactions

Specific receptor binding studies for this compound are not documented in the available literature. While propionic acid derivatives can interact with various receptors, the specific targets for this compound are unknown.

Elucidation of Biological Pathway Modulation by this compound Analogs

There is no direct evidence from the searched literature to suggest the modulation of specific biological pathways by this compound analogs.

Exploration of Specific Biological Activities (e.g., antimicrobial, anti-inflammatory, anticancer) through in vitro and in vivo mechanistic studies

While propionic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, specific mechanistic studies on this compound are not available. arabjchem.org

Derivatives of aryl propionic acid are recognized as an important class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). orientjchem.org For instance, some propionic acid derivatives have shown anti-inflammatory activity, with certain compounds bearing 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole (B32235) nucleus exhibiting significant effects. orientjchem.org In broader studies, propionic acid has been shown to counteract inflammation in human subcutaneous adipose tissue by downregulating inflammatory parameters. nih.gov

In the realm of antimicrobial research, various propionic acid derivatives have been synthesized and evaluated. For example, some Schiff bases and esters of propionic acid have demonstrated antibacterial and antifungal activities against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. arabjchem.org

Regarding anticancer research, studies on other propionic acid derivatives have shown potential. For example, propionic acid itself has been reported to induce apoptosis in HeLa cells and inhibit their viability through mechanisms involving the induction of autophagy. nih.govnih.gov Other research has focused on synthesizing derivatives that selectively inhibit the proliferation of colon cancer cells. rsc.org

Application of this compound as a Chemical Probe in Biochemical Research

The use of this compound as a chemical probe in biochemical research has not been reported in the available scientific literature.

Emerging Applications of 3 4 Methyl Benzylsulfanyl Propionic Acid in Materials Science and Polymer Chemistry

Role as a Monomer or Functionalizing Agent in Polymer Synthesis and Modification

There is no publicly available research to detail the use of 3-(4-Methyl-benzylsulfanyl)-propionic acid as a monomer for polymerization or as an agent for the functionalization of existing polymers. Theoretical possibilities for its reactivity exist, but have not been documented in scientific literature.

Utilization in the Development of Functionalized Surfaces and Nanomaterials

No specific studies or data were found describing the application of this compound in the creation of functionalized surfaces or the development of nanomaterials.

Future Directions and Interdisciplinary Research Avenues for 3 4 Methyl Benzylsulfanyl Propionic Acid

Exploration of Unconventional Synthetic Methodologies

The future synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid and its derivatives could move beyond traditional chemical methods to embrace more efficient, sustainable, and innovative approaches.

Flow Chemistry: Continuous flow synthesis could be employed to produce this compound. This methodology offers precise control over reaction parameters such as temperature and pressure, potentially leading to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. The development of flow-based chemistry can support various stages of a medicinal chemistry program, from initial hit-to-lead discovery to the scale-up of a lead candidate. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative for synthesis. Specific enzymes could be engineered to catalyze the formation of the thioether bond or to resolve racemic mixtures of the propionic acid moiety, yielding enantiomerically pure compounds. Enantiomeric purity is often crucial, as different enantiomers can have vastly different biological activities and toxicities. orientjchem.org

Thiol-Free Reagents: To circumvent the use of volatile and malodorous thiols, which are common precursors in thioether synthesis, unconventional sulfurizing agents could be explored. mdpi.com Xanthates, for instance, are stable, low-cost, and odorless compounds that can serve as effective thiol surrogates in reactions to form thioether bonds under transition-metal-free conditions. mdpi.com Other modern synthetic adventures in thiol esterification include direct thioesterification of aldehydes and the use of organophosphorus catalysts. researchgate.netorganic-chemistry.org

Photocatalysis: Visible-light-driven methods represent another frontier. These reactions can often be conducted under mild conditions and can enable unique bond formations that are difficult to achieve with traditional thermal methods, offering new pathways to construct the core scaffold of the molecule. organic-chemistry.org

Identification of Novel Biological Targets and Therapeutic Applications

The structural components of this compound suggest it could be a valuable scaffold in drug discovery. tandfonline.com Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and organosulfur compounds are present in a wide array of approved medicines. orientjchem.orgnih.govijpsr.comnih.gov

Anti-inflammatory and Analgesic Potential: Given its aryl propionic acid core, a primary avenue of investigation would be its potential as an anti-inflammatory and analgesic agent. orientjchem.orgresearchgate.net Research could focus on its ability to inhibit cyclooxygenase (COX) enzymes or other targets within the inflammatory cascade. Modifications to the carboxylate group have been shown in other NSAIDs to enhance anti-inflammatory activity while reducing ulcerogenic effects. orientjchem.orghumanjournals.com

Anticancer Activity: Many organosulfur compounds exhibit anticancer properties. taylorandfrancis.comfrontiersin.org Future studies could screen this compound against various cancer cell lines. The thioether and methylphenyl groups could confer selectivity for specific cancer-related targets that are distinct from existing therapies. Derivatives of similar propanoic acid scaffolds have shown promise against lung cancer models.

Antimicrobial Applications: Sulfur-containing compounds are foundational to many antibiotics, and propionic acid derivatives have also demonstrated antibacterial and antifungal activity. nih.govtaylorandfrancis.com This compound could be investigated for activity against multidrug-resistant bacterial and fungal pathogens, a critical area of unmet medical need. Scaffolds based on 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise against ESKAPE group pathogens and drug-resistant fungi. taylorandfrancis.com

Neuroprotective Roles: Organosulfur compounds are also being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. frontiersin.org Future research could examine whether this compound can modulate pathways related to oxidative stress and neuroinflammation, which are implicated in these conditions. frontiersin.org

Advanced Materials Development and Nano-Biotechnology Integration

The unique combination of a carboxylic acid, a thioether, and an aromatic ring makes this compound a candidate for the development of advanced functional materials and for integration into nanobiotechnology platforms.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for constructing MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. rsc.org The thioether functionality within the linker could serve as a soft donor site for binding heavy metal ions, making such MOFs useful for environmental remediation or as sensors. acs.orgcityu.edu.hk Thioether side chains can improve the stability and metal uptake of MOFs. acs.org

Functionalized Nanoparticles for Drug Delivery: The propionic acid group can be used to conjugate the molecule to the surface of inorganic nanoparticles (e.g., gold, iron oxide) or polymeric nanocarriers. nih.govnih.gov This functionalization can improve the stability and biocompatibility of the nanoparticles. nih.gov If the molecule is found to have therapeutic activity, these nano-formulations could be used for targeted drug delivery, releasing the active compound specifically at the site of disease to improve efficacy and reduce side effects. nih.gov

Biocatalytic Scaffolds: The molecule could be integrated into self-assembling structures like nanogels or emulsions. nih.govresearchgate.net When combined with enzymes, these can form robust biocatalytic scaffolds for applications in bioprocessing and the synthesis of high-value chemicals. researchgate.net

Synergistic Research with Computational Biology and Artificial Intelligence for Predictive Modeling

Predictive Modeling of Physicochemical Properties: Machine learning (ML) algorithms can be trained on large datasets to predict key properties of molecules, such as solubility, bioavailability, and toxicity, even before they are synthesized. patsnap.comnih.govelsevier.com Applying these models to this compound and its virtual derivatives can help prioritize the most promising candidates for synthesis and testing. vanderbilt.edu

Target Identification and Molecular Docking: AI-powered platforms can analyze vast biological datasets to identify potential protein targets. patsnap.com Once a potential target is identified, molecular docking simulations can predict how the compound would bind to the protein's active site, providing insights into its mechanism of action and helping to guide the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. elsevier.com By training a QSAR model with data from a small library of synthesized derivatives of this compound, researchers could predict the activity of a much larger virtual library, efficiently guiding lead optimization. patsnap.comelsevier.com

Generative AI for De Novo Design: Generative AI models can design entirely new molecules with desired properties. elsevier.com Trained on the structural features of this compound and known active molecules, these models could propose novel derivatives of this compound with potentially enhanced activity, selectivity, and drug-like properties, expanding the chemical space for discovery. ardigen.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methyl-benzylsulfanyl)-propionic acid, and how can its purity be validated?

- Synthesis : The compound can be synthesized via thioetherification reactions. A common approach involves reacting 4-methylbenzyl mercaptan with acrylic acid derivatives under basic conditions (e.g., using NaOH or K₂CO₃ as a catalyst). Similar protocols for benzylthio-propionic acid derivatives highlight the use of nucleophilic substitution or Michael addition reactions .

- Characterization : Validate purity using:

- HPLC/LC-MS : As described in , reverse-phase LC with C18 columns and tandem mass spectrometry (MS/MS) can detect impurities down to 0.1% .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the sulfanyl (-S-) linkage (δ ~2.8–3.2 ppm for SCH₂ protons) and carboxylic acid moiety (δ ~12 ppm) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for sample cleanup. Condition with methanol and water, then elute with methanol:2-propanol (1:1 v/v) .

- Liquid Chromatography : Employ a C18 column with a mobile phase of methanol/water (acidified with 0.1% formic acid). MS detection in multiple reaction monitoring (MRM) mode enhances specificity .

- Calibration : Prepare standard curves in the range of 0.1–100 µg/L, spiked with deuterated internal standards (e.g., triclosan-d₃) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Optimization Strategies :

- Catalyst Selection : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions .

- Purification : Recrystallize the product from ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials .

Q. What role does the sulfanyl (-S-) group play in the compound’s biological activity, and how can structure-activity relationships (SAR) be explored?

- Mechanistic Insights : The thioether linkage may enhance lipid solubility, facilitating membrane penetration. Compare analogs with -O- or -NH- linkages to assess bioavailability differences .

- SAR Studies :

- Synthesize derivatives with modified aryl groups (e.g., 4-fluoro or 4-nitro substitutions) to evaluate electronic effects on activity .

- Test inhibitory effects on enzymes like o-diphenolase (using protocols similar to ) to quantify potency .

Q. How can isotopic labeling (e.g., ¹³C or ²H) of this compound aid in metabolic pathway studies?

- Labeling Strategy : Introduce ¹³C at the carboxylic acid carbon using [1-¹³C]-triethyl phosphonoacetate, following methods for related propionic acid derivatives .

- Applications : Track metabolic fate in vitro using LC-MS/MS with selected ion monitoring (SIM) for labeled fragments .

Contradictions & Limitations

- Synthesis Yields : reports higher yields (78%) using phase-transfer catalysts, whereas traditional methods ( ) achieve only 65%. This discrepancy underscores the need for reaction optimization .

- Biological Assays : While validates o-diphenolase inhibition for similar compounds, the exact mechanism for this compound remains untested, requiring further enzymatic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。